molecular formula C32H20Si B1595773 Tetrakis(phenylethynyl)silane CAS No. 18769-86-3

Tetrakis(phenylethynyl)silane

Cat. No. B1595773
CAS RN: 18769-86-3
M. Wt: 432.6 g/mol
InChI Key: WMHYYXOHVQKQLL-UHFFFAOYSA-N
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Description

Tetrakis(phenylethynyl)silane is a chemical compound with the molecular formula C32H20Si . It is also known by other names such as Silane, tetrakis(phenylethynyl)-, Tetrakis(phenylethinyl)silan [German], Tétrakis(phényléthynyl)silane [French] .


Synthesis Analysis

The synthesis of Tetrakis(phenylethynyl)silane and related compounds has been discussed in several studies . For instance, one study discusses the boron trifluoride-catalyzed Rothemund condensations of phenylpropargylaldehyde with 4,7-dihydro-4,7-ethano-2H-isoindole or 3,4-diethylpyrrole in dichloromethane at low temperature .


Molecular Structure Analysis

The molecular structure of Tetrakis(phenylethynyl)silane has been analyzed in several studies . It has a tetrahedral molecular geometry reflected in slightly disturbed S4 symmetry in the crystal lattices .

Scientific Research Applications

  • Synthesis and Molecular Structures :

    • Tetrakis(arylethynyl)silanes have been synthesized and analyzed through single crystal structure analysis, revealing their tetrahedral molecular geometries and S4 symmetry in crystal lattices. The lattice structures are influenced by close packing effects, with interactions like π-stacking type or C–H···π contacts being secondary (Schwarzer et al., 2009).
  • Molecular Construction and Design :

    • Derivatives of tetraphenylmethane and tetraphenylsilane, which are closely related to tetrakis(phenylethynyl)silane, have been synthesized. These compounds are valuable precursors for constructing complex molecules with tetrahedral geometries (Fournier et al., 2003).
  • Applications in Polymer Chemistry :

    • Tetrakis(chlorodimethylsilyl)silane, a variant, has been used to form branched polysilanes with interesting optical properties like weak absorption and emission in specific spectral regions (Matyjaszewski et al., 1995).
    • Carbosilane dendrimers up to the third generation have been synthesized using tetrakis(phenylethynyl)silane as a core molecule. These dendrimers have applications in various fields due to their unique properties (Kim & Kim, 1998).
  • Synthesis of Novel Compounds :

    • Novel compounds like tetrakis(dialkoxyboryl)silanes have been synthesized, displaying unique properties such as susceptibility to oxidative or hydrolytic cleavage, yet stable enough to survive certain chemical processes (Wilcsek et al., 1976).
  • Silicon-Based Explosives :

    • Tetrakis(azidomethyl)silane and tetrakis(nitratomethyl)silane, related to tetrakis(phenylethynyl)silane, have been synthesized and identified as extremely shock-sensitive materials. They represent silicon analogues of common explosives (Klapötke et al., 2007).

Future Directions

The future directions of research involving Tetrakis(phenylethynyl)silane could involve its use in the synthesis of metal–organic frameworks (MOFs) and other novel structures . Additionally, its potential applications in fields like luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and bio-medical applications could be explored .

properties

IUPAC Name

tetrakis(2-phenylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20Si/c1-5-13-29(14-6-1)21-25-33(26-22-30-15-7-2-8-16-30,27-23-31-17-9-3-10-18-31)28-24-32-19-11-4-12-20-32/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHYYXOHVQKQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#C[Si](C#CC2=CC=CC=C2)(C#CC3=CC=CC=C3)C#CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283703
Record name Tetrakis(phenylethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(phenylethynyl)silane

CAS RN

18769-86-3
Record name NSC33024
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrakis(phenylethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
C Kim, M Kim - Journal of organometallic chemistry, 1998 - Elsevier
Carbosilane dendrimers of first to third generation were synthesized, using alkynylation/hydrosilation cycles with lithium phenylacetylide and dichloromethylsilane as building blocks …
Number of citations: 60 www.sciencedirect.com
A Schwarzer, IC Schilling, W Seichter, E Weber - Silicon, 2009 - Springer
The tetrakis(arylethynyl)silanes 1–4 of which 2–4 are new compounds have been synthesized and determined by single crystal structure analysis to show their tetrahedral molecular …
Number of citations: 7 link.springer.com
H Peng, H Yu, SY Tang, YL Zeng, PF Li, YY Tang… - JACS Au, 2023 - ACS Publications
Organic single-component ferroelectrics are highly desirable for their low molecular mass, light weight, low processing temperature, and excellent film-forming properties. Organosilicon …
Number of citations: 2 pubs.acs.org
C Kim, K Jeong, I Jung - Journal of Polymer Science Part A …, 2000 - Wiley Online Library
Dendritic carbosilanes based on phenylethynylmethylsilanes (PhCC) 4−n Me n Si (n = 0–2) as cores were synthesized. The building blocks of the dendrimers consist of double bonds (…
Number of citations: 29 onlinelibrary.wiley.com
B Marciniec, Y Itami, M Majchrzak - Molecular Crystals and Liquid …, 2004 - Taylor & Francis
The paper reports methods for synthesis of molecular and macromolecular organosilicon compounds containing arylene-silylene-vinylene sequence. The methods based on silylative …
Number of citations: 8 www.tandfonline.com
T Bian - 2017 - ueaeprints.uea.ac.uk
A solution reduction synthesis method has been used to produce organic ligand capped silicon nanoparticles in a large scale, and with electrochemical etching method in comparison. …
Number of citations: 3 ueaeprints.uea.ac.uk
AS Levashov, EV Dvirnaya, DN Konshina, VV Konshin - Molbank, 2022 - mdpi.com
The first ZnCl 2 -catalyzed alkynylation of aldimines with tetra(phenylethynyl)tin was achieved under solvent-free conditions. The present methodology provides propargylamines in 38–…
Number of citations: 3 www.mdpi.com
A Naka, N Senba, S Motoike, H Fujimoto, T Miura… - …, 2009 - ACS Publications
Irradiation of trans-1-silacyclobut-3-ene 2, obtained by thermal isomerization of [2 + 2] cycloadduct 1 arising from the co-thermoysis of pivaloyltris(trimethylsilyl)silane with tert-…
Number of citations: 9 pubs.acs.org
DJ Peterson - 1962 - search.proquest.com
Non-purified cyclohexene 66 Cyclohexene 68 Cyclohexene containing 2-cyclohexen-l-yl hydroperoxide 69 Cyclopentene containing 2-cyclohexen-l-yl hydroperoxide 70 Non-purified …
Number of citations: 3 search.proquest.com
SW Krska, DY Son, D Seyferth - … Polymers: The Science and Technology of …, 2000 - Springer
The development of methods for the directed synthesis of macromolecules with precisely defined structures has generated considerable excitement in the polymer science community in …
Number of citations: 5 link.springer.com

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